molecular formula C13H15N3O B12877517 2,3,5,6,7,8-Hexahydro-5-((dimethylamino)methylene)-3-oxo-4-isoquinolinecarbonitrile CAS No. 128767-22-6

2,3,5,6,7,8-Hexahydro-5-((dimethylamino)methylene)-3-oxo-4-isoquinolinecarbonitrile

Cat. No.: B12877517
CAS No.: 128767-22-6
M. Wt: 229.28 g/mol
InChI Key: UIVGLQPOHJDDIF-CSKARUKUSA-N
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Description

5-((Dimethylamino)methylene)-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylene bridge, and a hexahydroisoquinoline core. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 5-((Dimethylamino)methylene)-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of methyl N-arylglycinates with isocyanates and N,N-dimethylformamide dimethyl acetal (DMFDMA) under microwave irradiation. This method provides the compound as a single E-stereoisomer in high overall yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include microwave irradiation for synthesis and mCPBA for oxidation. Major products formed from these reactions include various derivatives with potential biological activity.

Scientific Research Applications

5-((Dimethylamino)methylene)-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 5-((Dimethylamino)methylene)-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, its antifungal activity is likely due to inhibitory interactions with the active site of the fungal HMGR enzyme . This interaction disrupts essential biological processes within the fungal cells, leading to growth inhibition.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 5-((Dimethylamino)methylene)-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is unique due to its specific structure and the range of reactions it can undergo, making it a versatile and valuable compound in scientific research.

Properties

CAS No.

128767-22-6

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

(5E)-5-(dimethylaminomethylidene)-3-oxo-2,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C13H15N3O/c1-16(2)8-10-5-3-4-9-7-15-13(17)11(6-14)12(9)10/h7-8H,3-5H2,1-2H3,(H,15,17)/b10-8+

InChI Key

UIVGLQPOHJDDIF-CSKARUKUSA-N

Isomeric SMILES

CN(C)/C=C/1\CCCC2=CNC(=O)C(=C21)C#N

Canonical SMILES

CN(C)C=C1CCCC2=CNC(=O)C(=C21)C#N

Origin of Product

United States

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